molecular formula C3H4F2O B1216470 1,3-Difluoroacetone CAS No. 453-14-5

1,3-Difluoroacetone

Cat. No. B1216470
CAS RN: 453-14-5
M. Wt: 94.06 g/mol
InChI Key: HKIPCXRNASWFRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of fluorinated compounds like 1,3-difluoroacetone involves several approaches, including direct fluorination and the use of fluorinated building blocks. For instance, hexafluoroacetone and its reactions provide insights into the synthesis of related fluorinated ketones. The synthesis of 1,1,1,7,7,7-hexafluoroheptane-2,4,6-trione, a related fluorinated 1,3,5-triketone, through Claisen-type double condensation illustrates the complexity and specificity required in fluorinated compound synthesis (Sevenard et al., 2006).

Molecular Structure Analysis

The molecular structure of 1,3-difluoroacetone and related compounds is crucial for understanding their reactivity and physical properties. The carbon-13 backbone structure of 1,3-difluoroacetone, obtained through the collection of singly substituted 13C isotopologue rotational spectra, provides detailed insights into its structural characteristics (Grubbs, 2017).

Chemical Reactions and Properties

The reactivity of 1,3-difluoroacetone in various chemical reactions highlights its importance as a synthetic intermediate. Studies on the reactions of trifluoroacetone, a closely related compound, with low-energy electrons show complex unimolecular reactions and bond cleavages, indicating the unique reactivity of fluorinated ketones (Illenberger & Meinke, 2014).

Scientific Research Applications

  • Organic Synthesis : 1,3-Difluoroacetone can serve as a building block in organic synthesis . It can be used to introduce difluoromethyl groups into organic molecules, which can change the properties of these molecules and lead to the creation of new compounds.

  • Pharmaceutical Research : As a pharmaceutical intermediate, 1,3-Difluoroacetone can be used in the synthesis of various pharmaceutical compounds . The specific drugs that can be synthesized using this compound will depend on the other reactants used and the conditions of the reaction.

  • Chemical Research : In chemical research, 1,3-Difluoroacetone can be used to study the properties of difluoromethyl groups and their effects on chemical reactions .

  • Organic Synthesis : 1,3-Difluoroacetone can serve as a building block in organic synthesis . It can be used to introduce difluoromethyl groups into organic molecules, which can change the properties of these molecules and lead to the creation of new compounds.

  • Pharmaceutical Research : As a pharmaceutical intermediate, 1,3-Difluoroacetone can be used in the synthesis of various pharmaceutical compounds . The specific drugs that can be synthesized using this compound will depend on the other reactants used and the conditions of the reaction.

  • Chemical Research : In chemical research, 1,3-Difluoroacetone can be used to study the properties of difluoromethyl groups and their effects on chemical reactions .

  • Peptide Synthesis : 1,3-Difluoroacetone can be used in the synthesis of complex, multicyclic peptides . This approach utilizes 1,3-difluoroacetone to selectively link free cysteine side-chains with an acetone-like bridge via an SN2 reaction .

Safety And Hazards

1,3-Difluoroacetone is classified as a flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and ensuring adequate ventilation .

properties

IUPAC Name

1,3-difluoropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F2O/c4-1-3(6)2-5/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIPCXRNASWFRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)CF)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00963363
Record name 1,3-Difluoropropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Difluoroacetone

CAS RN

453-14-5
Record name 1,3-Difluoro-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=453-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 453-14-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21301
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Difluoropropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Difluoroacetone
Reactant of Route 2
Reactant of Route 2
1,3-Difluoroacetone
Reactant of Route 3
Reactant of Route 3
1,3-Difluoroacetone
Reactant of Route 4
1,3-Difluoroacetone
Reactant of Route 5
Reactant of Route 5
1,3-Difluoroacetone
Reactant of Route 6
1,3-Difluoroacetone

Citations

For This Compound
129
Citations
KI Menon, MG Feldwick, PS Noakes… - Journal of Biochemical …, 2001 - Wiley Online Library
The biochemical toxicology of 1,3‐difluoroacetone, a known metabolite of the major ingredient of the pesticide Gliftor (1,3‐difluoro‐2‐propanol), was investigated in vivo and in vitro. Rat …
Number of citations: 8 onlinelibrary.wiley.com
BL Shapiro, WA Thomas, JL McClanahan… - Journal of Magnetic …, 1973 - Elsevier
Complete, precise analyses of the NMR spectral parameters of the title compounds (AXX′X″X′A′ type spectra) are reported, both as neat liquids and in solutions of widely different …
Number of citations: 8 www.sciencedirect.com
GO Pritchard, JT Bryant - The Journal of Physical Chemistry, 1968 - ACS Publications
1, 3-Difluoroacetone and 1, 1, 3, 3-tetrafluoroacetone, and their mixtures, were photolyzed at low pressures (about 0.1 torr). The disproportionation: combination ratio between two CF2H …
Number of citations: 28 pubs.acs.org
DJ Finnigan, CW Gillies, RD Suenram… - Journal of Molecular …, 1975 - Elsevier
The microwave spectra of the ground state and several low-lying vibrational modes of 1,3-difluoroacetone have been assigned and analyzed. The assigned form has a molecular …
Number of citations: 8 www.sciencedirect.com
B Cosgrove, C Clissold, K Malagu, M Chambers… - Tetrahedron …, 2022 - Elsevier
The development of facile, wide scope synthetic methodologies providing access to fluorinated motifs is important in medicinal chemistry; for our purposes, we are interested in …
Number of citations: 4 www.sciencedirect.com
ED Bergmann, S Cohen - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
… Oxidation of the halogeno-alcohols with chromic acid yields 1: 3-difluoroacetone and 1-chloro-3-fluoroacetone. Both ketones failed to give dinitrophenylhydrazones and their …
Number of citations: 16 pubs.rsc.org
MG Feldwick, PS Noakes, U Prause… - … of Biochemical and …, 1998 - Wiley Online Library
Administration to rats of 1,3‐difluoro‐2‐propanol (100 mg kg −1 body weight), the major ingredient of the pesticide gliftor, resulted in accumulation of citrate in the kidney after a 3 hour …
Number of citations: 19 onlinelibrary.wiley.com
MP Jansen, TT Tidwell - Journal of Fluorine Chemistry, 1982 - Elsevier
The kinetics of the pyridine catalyzed hydrogen exchange of 1,1,1-trifluoroacetone in 50% D 2 O-dioxane have been measured using 1 H-NMR. Rates of hydrogen exchange of acetone …
Number of citations: 2 www.sciencedirect.com
L Liu, B Cosgrove, C Clissold, K Malagu, M Chambers… - 2022 - chemrxiv.org
The development of facile, wide scope synthetic methodologies providing access to fluorinated motifs is important in medic-inal chemistry; for our purposes, we are interested in …
Number of citations: 3 chemrxiv.org
DF Drummond, TB McMahon - … Journal of Mass Spectrometry and Ion …, 1982 - Elsevier
Gas phase positive ion-molecule reactions of six fluorinated acetones (monofluoroacetone, 1,3-difluoroacetone, 1,1,1-trifluoroacetone, 1,1,3,3-tetrafluoroacetone, pentafluoroacetone …
Number of citations: 5 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.